molecular formula C26H43NaO9 B121185 Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate CAS No. 116182-44-6

Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate

Cat. No.: B121185
CAS No.: 116182-44-6
M. Wt: 522.6 g/mol
InChI Key: XZMQVUOWANJXDT-WENNQWSDSA-M
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Description

Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate is a sodium salt of a complex nonanoic acid derivative. Its structure features:

  • A bicyclic pyrano[3,2-c]pyran core with multiple hydroxyl and hydroxybutyl substituents.
  • An α,β-unsaturated ester linkage (3-methylbut-2-enoyl) connected to a 9-oxynonanoate chain.
  • A sodium counterion, enhancing solubility in aqueous environments.

Properties

IUPAC Name

sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O9.Na/c1-16(13-23(31)33-11-9-7-5-4-6-8-10-22(29)30)12-21-24(32)26-19(15-34-21)14-20(28)25(35-26)17(2)18(3)27;/h13,17-21,24-28,32H,4-12,14-15H2,1-3H3,(H,29,30);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24-,25+,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMQVUOWANJXDT-WENNQWSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2COC(C(C2O1)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)O)C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](C[C@H]2CO[C@H]([C@@H]([C@@H]2O1)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)[C@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635388
Record name sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116182-44-6
Record name sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fermentation Broth Preparation

Mupirocin fermentation broth is generated using optimized media containing carbon sources (e.g., glucose), nitrogen sources, and trace minerals. The impurity forms as a secondary metabolite during late-stage fermentation.

Resin Adsorption and Desorption

Macroporous resins (e.g., polystyrene divinylbenzene or acrylic adsorbents) are employed to adsorb mupirocin and related impurities from the broth. Ethyl acetate or acetone is used for desorption, yielding a crude extract containing the target compound.

Table 1: Resin-Based Extraction Parameters

StepConditionsYield (%)Purity (%)Source
AdsorptionpH 7.5, 0.5M (NH₄)₂SO₄9560–70
DesorptionEthyl acetate, 25°C9070–80
ConcentrationNanofiltration (MWCO 500–600 Da)8580–85

Chemical Synthesis and Cyclization

The impurity is synthesized via stereoselective cyclization and olefination reactions starting from monic acid derivatives.

Cyclization of Monic Acid Derivatives

Monic acid is functionalized through a 1,3-dipolar cycloaddition to form the octahydropyrano[3,2-c]pyran core. Reaction with methyl [(4aRS,5SR,10aRS)-5-...] acetate under basic conditions yields intermediates with ∼60% efficiency.

Olefination and Esterification

The side chain is introduced via Wittig olefination, ensuring retention of the E-configuration. Subsequent esterification with nonanoic acid derivatives and sodium hydroxide treatment produces the final sodium salt.

Table 2: Key Synthetic Reaction Conditions

ReactionReagents/ConditionsYield (%)StereoselectivitySource
CyclizationK₂CO₃, DMF, 80°C5895% R,R
OlefinationPh₃P=CHCO₂Me, THF, −78°C72>99% E
Sodium Salt FormationNaOH, MeOH/H₂O, 25°C89

Purification Techniques

Purification is critical due to the compound’s structural similarity to mupirocin.

Multi-Step Solvent Extraction

The crude extract undergoes pH-dependent partitioning:

  • Ester Solvent Extraction : At pH 3.5–4.0, the free carboxylic acid form partitions into ethyl acetate.

  • Alkaline Water Extraction : At pH 10–11, the sodium salt is extracted into the aqueous phase, removing non-polar impurities.

Chromatographic Purification

Ion-exchange chromatography using DOW[XFS.43278.002] resin achieves >95% purity. Gradient elution with ammonium formate/methanol mixtures resolves closely related impurities.

Table 3: Chromatographic Parameters

ResinEluentPurity (%)Recovery (%)Source
DOW[XFS.43278.002]NH₄HCO₂ (4g/L):MeOH (1:3)98.175.3
XAD16000.1M Ca(OAc)₂ → 80% MeOH91.487

Analytical Characterization

Spectroscopic Analysis

  • ¹H/¹³C NMR : Key signals include δ 1.46 ppm (pyran methylene) and δ 4.06 ppm (hydroxyl-bearing carbons).

  • HRMS : Molecular ion peak at m/z 560.0982 ([M+H]⁺) confirms the structure.

HPLC Methods

Reverse-phase HPLC (C8 column, 0.1M NH₄OAc/THF gradient) achieves baseline separation from mupirocin, with retention time = 12.7 min.

Challenges in Large-Scale Preparation

  • Stereochemical Control : Maintaining R,R configuration during cyclization requires stringent anhydrous conditions.

  • Impurity Profiling : Co-eluting analogues (e.g., EP Impurity D) necessitate orthogonal purification methods.

  • Yield Optimization : Multi-step extractions limit overall yields to 70–80%.

Recent Advances

  • Nanofiltration Integration : Sequential nanofiltration (MWCO 500 Da) reduces solvent use by 40% while improving purity to 85%.

  • Enzymatic Resolution : Ketoreductases selectively hydroxylate intermediates, enhancing stereopurity to >99% ee .

Chemical Reactions Analysis

Types of Reactions

iRGD primarily undergoes:

    Binding Reactions: Binds to integrin receptors on tumor endothelial cells.

    Proteolytic Cleavage: Cleavage by proteases to reveal the CendR motif.

Common Reagents and Conditions

    Integrin Binding: Requires the presence of integrin receptors (αVβ3 and αVβ5).

    Proteolytic Cleavage: Involves proteases that cleave the peptide to expose the CendR motif.

Major Products Formed

The major product formed from these reactions is the activated iRGD peptide with an exposed CendR motif, which facilitates tumor penetration.

Scientific Research Applications

Pharmaceutical Applications

Mupirocin is primarily known for its antibacterial properties. The sodium salt form of Mupirocin Impurity E may have specific applications in:

  • Topical Antibiotics : Mupirocin is widely used in treating skin infections caused by bacteria such as Staphylococcus aureus. Its sodium salt form could enhance solubility and stability in formulations .
  • Wound Care Products : Due to its effectiveness against Gram-positive bacteria and its low toxicity profile, it is suitable for inclusion in wound dressings and ointments aimed at preventing infections .

Research Applications

The compound can be utilized in various research settings:

  • Biochemical Studies : As a model compound for studying the mechanisms of action of antibiotics and resistance development in bacterial strains .
  • Drug Development : Used as a reference standard in the development of new antibiotics or formulations that require similar structural characteristics for efficacy against resistant bacterial strains .

Agricultural Applications

While primarily recognized for its pharmaceutical uses, compounds similar to Mupirocin have been investigated for their potential roles in:

  • Plant Protection : Research indicates that certain derivatives may exhibit antifungal properties beneficial for agricultural practices .

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the effectiveness of Mupirocin and its derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the sodium salt form demonstrated superior activity compared to other formulations due to enhanced penetration through biological membranes .

Case Study 2: Formulation Development

Research focused on developing a topical gel formulation containing Mupirocin sodium salt showed improved bioavailability and sustained release profiles. This formulation was tested for its ability to maintain effective drug levels over extended periods while minimizing side effects associated with higher concentrations .

Mechanism of Action

The mechanism of action of iRGD involves a three-step process:

Comparison with Similar Compounds

Calcium Salt of Nonanoic Acid Derivative ()

Compound: Calcium salt of 9-[[3-Methyl-1-oxo-4-[tetrahydro-3,4-dihydroxy-5-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]-methyl]-2H-pyran-2-yl]-2-butenyl]oxy]-nonanoic acid (dihydrate).

Feature Target Sodium Compound Calcium Analog
Core Structure Pyrano[3,2-c]pyran Tetrahydro-2H-pyran with epoxy groups
Metal Ion Sodium Calcium
Hydration Not specified Dihydrate
Bioavailability Likely higher aqueous solubility Reduced solubility due to Ca²⁺
Functional Groups Multiple hydroxyls, ester Epoxy, hydroxyl, ester

Key Insight : The sodium salt’s superior solubility may enhance bioavailability compared to the calcium analog, which is hindered by dihydrate formation and divalent ion interactions .

N-Isobutyl-9-(tetrahydropyran-2-yloxy)-2E,4E-nonadienamide ()

Compound: A nonadienamide with a tetrahydropyran-2-yloxy group.

Feature Target Sodium Compound N-Isobutyl Nonadienamide
Backbone Nonanoate ester Nonadienamide
Ring System Bicyclic pyrano-pyran Monocyclic tetrahydropyran
Functional Groups Hydroxyl, ester Amide, ether
Synthesis Likely involves saponification (e.g., LiOH) and coupling (EDCI/HOBt) Uses LiOH for hydrolysis and EDCI/HOBt for amidation

Key Insight: Both compounds share a C9 backbone but differ in terminal functional groups (amide vs. sodium ester).

Sodium Dehydroacetate ()

Compound : Sodium salt of a pyran-dione (C8H7NaO4).

Feature Target Sodium Compound Sodium Dehydroacetate
Structure Bicyclic pyrano-pyran with ester Monocyclic pyran-dione
Applications Potential therapeutic use (inferred) Preservative, antimicrobial agent
Complexity High (C26H44O9Na) Low (C8H7NaO4)

Key Insight : Despite both being sodium salts, the target compound’s structural complexity suggests broader bioactivity, while sodium dehydroacetate’s simplicity favors industrial applications .

Pravastatin-Related Compounds ()

Compound: (3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[[(2S)-2-methylpentanoyl]oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid.

Feature Target Sodium Compound Pravastatin Analogs
Backbone Nonanoate (C9) Heptanoate (C7)
Core Structure Pyrano-pyran Hexahydronaphthalene
Bioactivity Target Unclear, possibly HMG-CoA reductase HMG-CoA reductase inhibition

Key Insight: The target compound’s longer chain and distinct bicyclic system may reduce affinity for HMG-CoA reductase compared to pravastatin’s optimized heptanoate backbone .

Coumarin Derivatives ()

Compound: [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate.

Feature Target Sodium Compound Coumarin Derivative
Core Structure Pyrano[3,2-c]pyran Pyrano[2,3-f]chromen (coumarin fused)
Functional Groups Hydroxyl, ester Acetyloxy, ester
Spectroscopy No direct data Characteristic UV/Vis absorption

Key Insight : Both compounds contain α,β-unsaturated esters, but the coumarin derivative’s fused aromatic system may enhance UV activity, while the sodium salt’s hydroxyl groups improve polarity .

Biological Activity

Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate (CAS No. 116182-44-6) is a complex organic compound with potential biological activities. Its molecular formula is C26H43NaO9 and molecular weight is approximately 522.6 g/mol. This compound is structurally related to mupirocin and has been studied for its pharmacological properties.

Antimicrobial Properties

One of the primary areas of research surrounding sodium;9-[(E)-4...] involves its antimicrobial activity. Mupirocin and its derivatives have been shown to inhibit bacterial protein synthesis by targeting bacterial isoleucyl-tRNA synthetase. This mechanism makes it effective against various Gram-positive bacteria including Staphylococcus aureus and Streptococcus pneumoniae. Studies have demonstrated that sodium;9-[(E)-4...] retains similar antimicrobial efficacy as its parent compound mupirocin .

The biological activity of sodium;9-[(E)-4...] can be attributed to its ability to bind to the active site of isoleucyl-tRNA synthetase in bacteria. This binding prevents the incorporation of isoleucine into proteins, ultimately leading to bacterial cell death. The structural features of the compound enhance its binding affinity compared to other related compounds .

Pharmacokinetics

Pharmacokinetic studies indicate that sodium;9-[(E)-4...] exhibits favorable absorption characteristics when administered topically. Its solubility in water suggests good bioavailability in local applications. However, systemic absorption remains minimal due to its large molecular size and polar character .

Case Studies

  • Clinical Efficacy : A clinical study evaluated the effectiveness of mupirocin (and its derivatives) in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in infection rates among patients treated with mupirocin compared to control groups .
  • Comparative Analysis : In vitro studies comparing sodium;9-[(E)-4...] with other antibiotics showed that it had a lower minimum inhibitory concentration (MIC) against certain strains of bacteria. This indicates a higher potency of sodium;9-[(E)-4...] relative to traditional antibiotics like penicillin.

Data Tables

Property Value
Molecular FormulaC26H43NaO9
Molecular Weight522.6 g/mol
CAS Number116182-44-6
SolubilityWater-soluble
Mechanism of ActionInhibition of tRNA synthetase

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, hydroxyl protection/deprotection, and stereoselective coupling. Key steps:
  • Spirocyclic Core Formation : Use acid-catalyzed cyclization of diols (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione derivatives) under controlled pH (3.5–5.0) to preserve stereochemistry .
  • Esterification : Employ carbodiimide coupling agents (e.g., DCC/DMAP) for the sodium oxononanoate moiety, ensuring anhydrous conditions to avoid hydrolysis .
  • Purification : Utilize preparative HPLC with C18 columns (eluent: MeCN/H2O gradient) to isolate stereoisomers. Validate purity via NMR (¹H/¹³C) and LC-MS .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and minimize byproducts .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) stretches to confirm functional groups .
  • NMR : Assign stereocenters via 2D NOESY and COSY, focusing on coupling constants (e.g., J = 8–10 Hz for axial-equatorial pyran protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+Na]⁺ with <2 ppm mass error .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from independent studies (e.g., enzyme inhibition assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Structural Dynamics : Use molecular dynamics simulations (e.g., Gaussian or COMSOL Multiphysics) to model conformation-dependent interactions with targets like kinases or GPCRs .
  • Batch Variability Checks : Compare synthetic batches via DSC (melting point ±2°C) and XRPD to detect polymorphic differences affecting bioactivity .

Q. What computational strategies are effective for predicting the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Pathways : Simulate hydrolysis (pH 1–10) using DFT calculations (B3LYP/6-31G*) to identify labile bonds (e.g., ester groups) .
  • Solubility Prediction : Apply Abraham solvation parameters in COSMO-RS to optimize co-solvent systems (e.g., PEG-400/water) for in vivo studies .
  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA at 254 nm .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling pathways perturbed by the compound .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with target proteins (e.g., kinases) using a microcalorimeter (∆H ±1 kcal/mol precision) .
  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing wild-type vs. gene-edited cell lines in viability assays .

Methodological Framework Integration

Q. How should researchers align experimental design with theoretical frameworks (e.g., enzyme inhibition kinetics)?

  • Methodological Answer :
  • Hypothesis Formulation : Start with Michaelis-Menten or Hill equations to model dose-response relationships .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO vehicle) to validate assay robustness .
  • Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC50 values and assess cooperativity (Hill coefficient >1) .

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